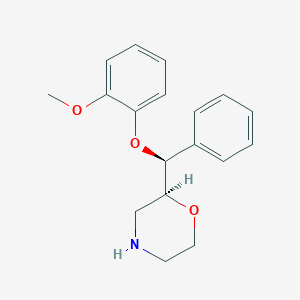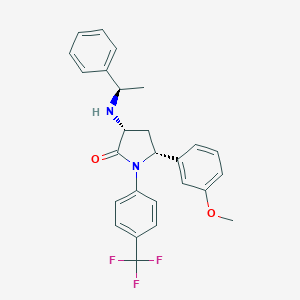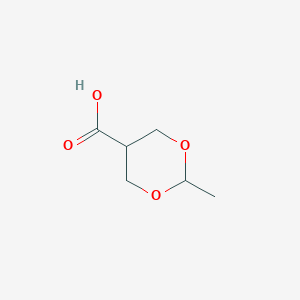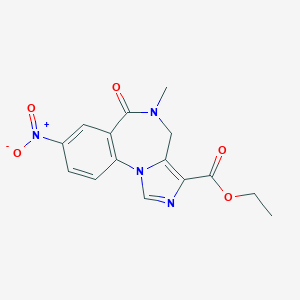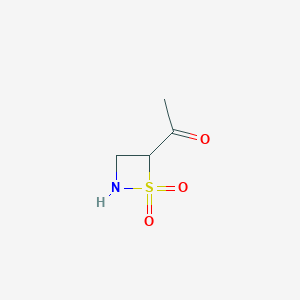
1-(1,1-Dioxothiazetidin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dioxothiazetidin-4-yl)ethanone, also known as DTE, is a heterocyclic compound with a molecular formula of C5H5NO3S. It is a cyclic sulfenamide and has been extensively studied for its potential applications in various scientific research fields. DTE has been synthesized using different methods, including the reaction of 2-mercaptobenzothiazole with chloroacetyl chloride.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dioxothiazetidin-4-yl)ethanone has been extensively studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 1-(1,1-Dioxothiazetidin-4-yl)ethanone has also been used as a building block in the synthesis of other compounds, such as sulfenamides and sulfonamides. Additionally, 1-(1,1-Dioxothiazetidin-4-yl)ethanone has been used as a ligand in the synthesis of metal complexes for catalytic applications.
Wirkmechanismus
The mechanism of action of 1-(1,1-Dioxothiazetidin-4-yl)ethanone is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-(1,1-Dioxothiazetidin-4-yl)ethanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemische Und Physiologische Effekte
1-(1,1-Dioxothiazetidin-4-yl)ethanone has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. It has been shown to inhibit the activity of COX-2, which is involved in the inflammatory response. 1-(1,1-Dioxothiazetidin-4-yl)ethanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 1-(1,1-Dioxothiazetidin-4-yl)ethanone has been shown to have antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,1-Dioxothiazetidin-4-yl)ethanone has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. 1-(1,1-Dioxothiazetidin-4-yl)ethanone has also been shown to have low toxicity, making it safe for use in lab experiments. However, there are limitations to using 1-(1,1-Dioxothiazetidin-4-yl)ethanone in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, 1-(1,1-Dioxothiazetidin-4-yl)ethanone has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(1,1-Dioxothiazetidin-4-yl)ethanone. One area of research is the development of new synthetic methods for 1-(1,1-Dioxothiazetidin-4-yl)ethanone and its derivatives. Another area of research is the elucidation of its mechanism of action and its effects on various biological systems. Additionally, 1-(1,1-Dioxothiazetidin-4-yl)ethanone could be further studied for its potential applications in drug development, catalysis, and materials science.
Synthesemethoden
1-(1,1-Dioxothiazetidin-4-yl)ethanone can be synthesized using various methods, including the reaction of 2-mercaptobenzothiazole with chloroacetyl chloride. In this method, 2-mercaptobenzothiazole is reacted with chloroacetyl chloride in the presence of triethylamine to produce 1-(1,1-Dioxothiazetidin-4-yl)ethanone. The reaction takes place in a solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is purified using column chromatography.
Eigenschaften
CAS-Nummer |
130274-83-8 |
|---|---|
Produktname |
1-(1,1-Dioxothiazetidin-4-yl)ethanone |
Molekularformel |
C4H7NO3S |
Molekulargewicht |
149.17 g/mol |
IUPAC-Name |
1-(1,1-dioxothiazetidin-4-yl)ethanone |
InChI |
InChI=1S/C4H7NO3S/c1-3(6)4-2-5-9(4,7)8/h4-5H,2H2,1H3 |
InChI-Schlüssel |
ABGUUWXDMXYYLN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CNS1(=O)=O |
Kanonische SMILES |
CC(=O)C1CNS1(=O)=O |
Synonyme |
Ethanone, 1-(1,1-dioxido-1,2-thiazetidin-4-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



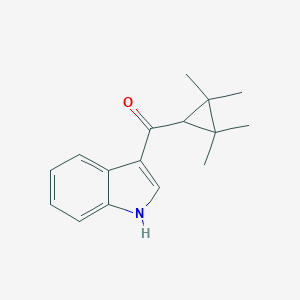
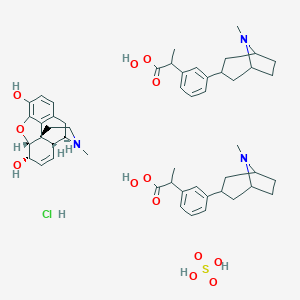
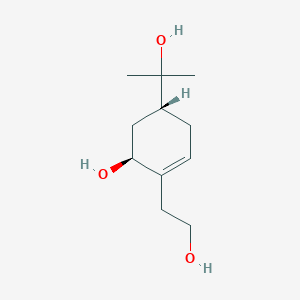
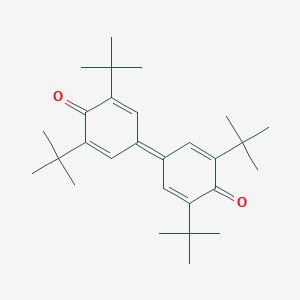
![Imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B149686.png)
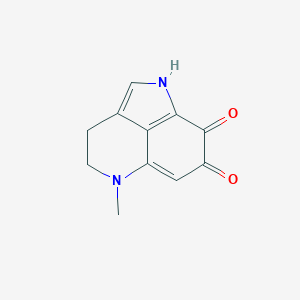
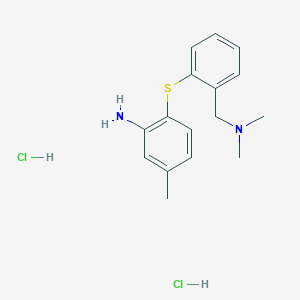

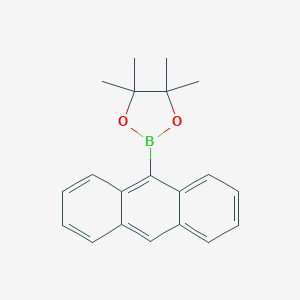
![4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde](/img/structure/B149699.png)
